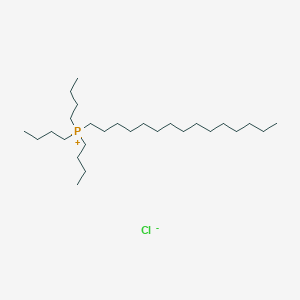
Tributyl(pentadecyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(pentadecyl)phosphanium chloride is a quaternary phosphonium compound with the chemical formula C27H58ClP. It is a type of organophosphorus compound that contains a phosphorus atom bonded to four organic groups, making it a quaternary phosphonium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(pentadecyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with pentadecyl chloride. The reaction typically involves dissolving tributylphosphine and pentadecyl chloride in a mixed solvent composed of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the preparation of a crude product, followed by vacuum filtration, extraction, and drying. The use of N,N-dimethylformamide as a solvent and nitrogen gas as a protective gas is common in industrial production to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(pentadecyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: It reacts with oxygen to form the corresponding phosphine oxide.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new phosphonium salts.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Tributyl(pentadecyl)phosphine oxide.
Substitution: New quaternary phosphonium salts with different alkyl groups.
Applications De Recherche Scientifique
Tributyl(pentadecyl)phosphanium chloride has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as a biocide in hydraulic fracturing fluids to control microbial growth.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed as a cationic surfactant in the flotation separation of minerals.
Mécanisme D'action
The mechanism of action of tributyl(pentadecyl)phosphanium chloride involves its interaction with cellular components. It has been shown to cause mitochondrial dysfunction by disrupting ATP production and increasing oxidative stress markers such as superoxide dismutase and lipid hydroperoxides . This disruption leads to compromised cell viability and can enhance the biocidal effects of other compounds, such as sodium chloride.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltetradecylphosphonium chloride: Another quaternary phosphonium compound with similar applications in biocides and surfactants.
Tetrabutylphosphonium chloride: Used in similar industrial applications but with different alkyl chain lengths.
Uniqueness
Tributyl(pentadecyl)phosphanium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and biocidal efficacy compared to shorter-chain phosphonium compounds. This makes it particularly effective in applications requiring strong surface activity and microbial control.
Propriétés
Numéro CAS |
103147-24-6 |
|---|---|
Formule moléculaire |
C27H58ClP |
Poids moléculaire |
449.2 g/mol |
Nom IUPAC |
tributyl(pentadecyl)phosphanium;chloride |
InChI |
InChI=1S/C27H58P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-27-28(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JLXCTAFGQGEYHC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


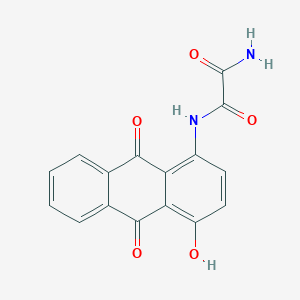
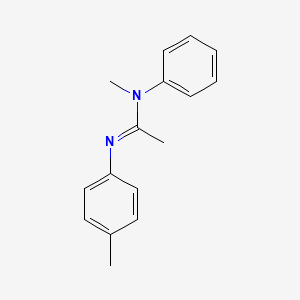
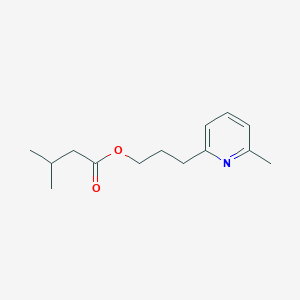
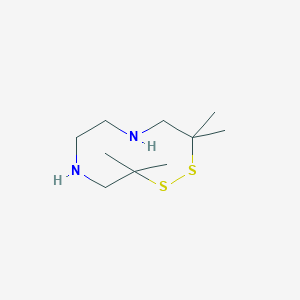
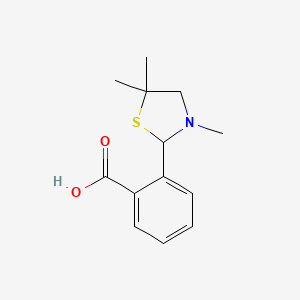
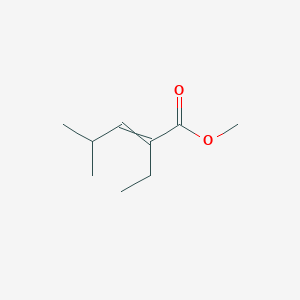
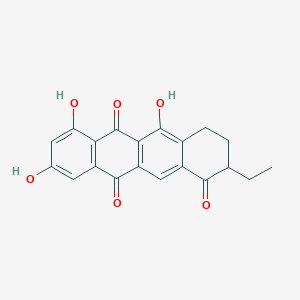
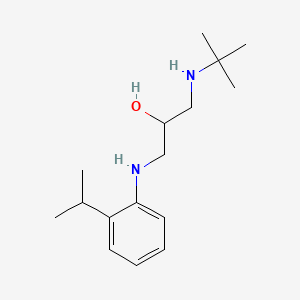
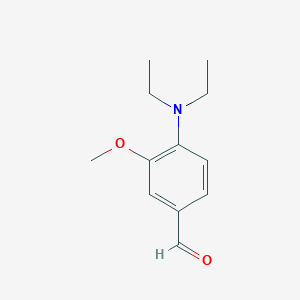
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
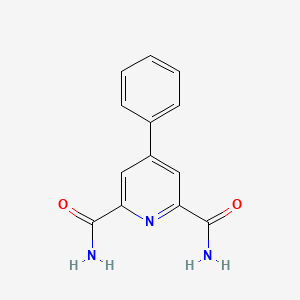
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

